Cas no 1807066-52-9 (3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride)

3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride
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- インチ: 1S/C7H5Cl2F2NO3S/c1-15-7-5(8)4(16(9,13)14)2-3(12-7)6(10)11/h2,6H,1H3
- InChIKey: IDFSZIUZYIRHQU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=C(C(F)F)C=C1S(=O)(=O)Cl)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 335
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029051809-500mg |
3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride |
1807066-52-9 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029051809-1g |
3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride |
1807066-52-9 | 97% | 1g |
$2,920.40 | 2022-03-31 | |
Alichem | A029051809-250mg |
3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride |
1807066-52-9 | 97% | 250mg |
$950.40 | 2022-03-31 |
3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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4. Book reviews
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chlorideに関する追加情報
Introduction to 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride (CAS No. 1807066-52-9)
3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride, identified by the chemical identifier CAS No. 1807066-52-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonyl chloride class, a group of molecules widely recognized for their utility in the synthesis of various biologically active agents. The structural features of this compound, particularly the presence of a chloro group, a difluoromethyl substituent, and a methoxy group on the pyridine ring, contribute to its unique reactivity and potential applications in medicinal chemistry.
The sulfonyl chloride moiety in the molecular structure of 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride is a key functional group that facilitates its role as an intermediate in organic synthesis. Sulfonyl chlorides are well-known for their ability to react with nucleophiles, including amines and alcohols, to form sulfonamides and sulfonates, respectively. These derivatives are crucial in the development of pharmaceuticals due to their diverse biological activities. The chloro substituent on the pyridine ring further enhances the electrophilicity of the sulfonyl chloride, making it an ideal candidate for further functionalization.
Recent advancements in synthetic chemistry have highlighted the importance of fluorinated compounds in drug design. The incorporation of a difluoromethyl group into the pyridine core of 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride imparts enhanced metabolic stability and bioavailability, which are critical factors in pharmaceutical development. Studies have demonstrated that fluorinated aromatic compounds often exhibit improved pharmacokinetic properties, making them more suitable for therapeutic applications. The methoxy group at the 2-position of the pyridine ring provides additional electronic modulation, influencing both the reactivity and solubility of the compound.
In the context of drug discovery, 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride has been explored as a key intermediate in the synthesis of novel therapeutic agents. Researchers have leveraged its reactivity to develop sulfonamides with potential applications in treating various diseases, including infectious disorders and chronic conditions. The structural versatility of this compound allows for modifications at multiple sites, enabling the creation of libraries of derivatives with tailored biological activities. Such libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further optimization.
The role of computational chemistry and molecular modeling has become increasingly prominent in understanding the interactions between this compound and biological targets. By employing advanced computational techniques, scientists can predict how 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride interacts with enzymes and receptors, providing insights into its mechanism of action. These insights are invaluable for designing more effective drugs with improved efficacy and reduced side effects. Additionally, computational studies help in optimizing synthetic routes, reducing experimental trial-and-error and accelerating the drug development process.
Experimental investigations have also focused on exploring new synthetic methodologies for 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride. Researchers have developed novel catalytic systems that enhance the efficiency and selectivity of reactions involving this compound. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups into the pyridine scaffold while maintaining high yields and minimizing byproduct formation. Such innovations not only streamline the synthesis but also open up new avenues for structural diversification.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for developing novel pesticides and herbicides. Pyridine-based sulfonyl chlorides are known to exhibit phytotoxic properties, making them effective against unwanted vegetation without harming crops. By modifying the substituents on 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride, researchers aim to create compounds that are more selective and environmentally friendly. This aligns with global efforts to develop sustainable agricultural practices that minimize ecological impact.
Future research directions may include exploring biocatalytic approaches for synthesizing derivatives of 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride. Enzymes such as cytochrome P450 monooxygenases have been successfully employed to introduce oxygen-containing functional groups into complex molecules with high regioselectivity. By harnessing biocatalysis, scientists can achieve transformations that are difficult or impossible to achieve through traditional chemical methods. This approach not only enhances synthetic efficiency but also aligns with green chemistry principles by reducing waste and energy consumption.
In conclusion, 3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride (CAS No. 1807066-52-9) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an excellent intermediate for synthesizing biologically active agents, while recent advancements in synthetic chemistry continue to expand its utility. As research progresses, this compound is expected to play an increasingly important role in drug discovery and sustainable agriculture.
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